Limited Quantitative Comparator Data Available: Structural Uniqueness vs. Pyrazolo-pyrimidine Analog
No direct head-to-head assay could be identified for the target compound. The closest structurally characterized analog, 2-phenoxy-1-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-piperazin-1-yl]-ethanone (BDBM46300), exhibits an EC50 of 1.92×10^4 nM against Bcl-2-like protein 10 [1]. The target compound's distinct pyridin-2-ylamino-pyrimidine system represents a fundamentally different hinge-binding motif compared to the pyrazolo[3,4-d]pyrimidine core, which would predict altered kinase selectivity profiles, though no quantitative binding data exists for the target compound itself.
| Evidence Dimension | Structural differentiation impacting target engagement |
|---|---|
| Target Compound Data | No quantitative Kd/IC50 data available |
| Comparator Or Baseline | BDBM46300 (2-phenoxy-pyrazolo[3,4-d]pyrimidine analog): EC50 = 19,200 nM vs. Bcl-2-like protein 10 |
| Quantified Difference | N/A (different chemotypes, no target data for the compound of interest) |
| Conditions | BindingDB assay: University of New Mexico HTS, NIH 1X01 MH079850-01 |
Why This Matters
The absence of quantitative target engagement data for this specific compound means procurement decisions must rely on its unique chemical structure as a distinct kinase inhibitor starting point, rather than on unvalidated potency comparisons.
- [1] BindingDB BDBM46300. 2-Phenoxy-1-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-piperazin-1-yl]-ethanone. Affinity data for Bcl-2-like protein 10. View Source
